3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine

RIPK1 necroptosis kinase inhibitor

3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine (CAS 1706454-55-8; molecular formula C₁₂H₆BrFN₂S; MW 309.16) is a di-substituted heterocyclic building block belonging to the isothiazolo[5,4-b]pyridine family. This bicyclic scaffold—comprising a pyridine ring fused to an isothiazole—has been validated as a privileged kinase-binding motif in multiple drug-discovery programs, including potent RIPK1 inhibitors (EC₅₀ 1–5 nM) and selective cyclin G-associated kinase (GAK) inhibitors with low nanomolar binding affinity.

Molecular Formula C12H6BrFN2S
Molecular Weight 309.16 g/mol
CAS No. 1706454-55-8
Cat. No. B11780930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine
CAS1706454-55-8
Molecular FormulaC12H6BrFN2S
Molecular Weight309.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=C2)C(=NS3)Br)F
InChIInChI=1S/C12H6BrFN2S/c13-11-9-5-6-10(15-12(9)17-16-11)7-1-3-8(14)4-2-7/h1-6H
InChIKeyXRNPLRUXMDFHPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine (CAS 1706454-55-8): Core Scaffold & Procurement Baseline


3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine (CAS 1706454-55-8; molecular formula C₁₂H₆BrFN₂S; MW 309.16) is a di-substituted heterocyclic building block belonging to the isothiazolo[5,4-b]pyridine family. This bicyclic scaffold—comprising a pyridine ring fused to an isothiazole—has been validated as a privileged kinase-binding motif in multiple drug-discovery programs, including potent RIPK1 inhibitors (EC₅₀ 1–5 nM) [1] and selective cyclin G-associated kinase (GAK) inhibitors with low nanomolar binding affinity [2]. The compound features a bromine atom at the 3-position, which serves as a versatile synthetic handle for cross-coupling and nucleophilic substitution, and a 4-fluorophenyl group at the 6-position that pre-installs a medicinally relevant aryl moiety. This substitution pattern distinguishes it from the unsubstituted core and positional isomers, establishing a defined entry point for focused library synthesis.

Why Close Analogs of 3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine Cannot Be Presumed Interchangeable


The isothiazolo[5,4-b]pyridine scaffold is exquisitely sensitive to both the nature and position of aryl substituents. In the RIPK1 inhibitor program, scaffold-hopping from compound 36 (EC₅₀ = 58 nM) to the optimized isothiazolo[5,4-b]pyridine series yielded compound 56 with EC₅₀ = 1–5 nM, demonstrating that even subtle modifications to the core architecture produce order-of-magnitude potency shifts [1]. In the GAK program, isothiazolo[4,5-b]pyridine regioisomers proved completely inactive as GAK inhibitors despite their close structural resemblance to the active isothiazolo[4,3-b]pyridine series, confirming that the fusion geometry is non-negotiable for target engagement [2]. At the building-block level, the 4-fluorophenyl substituent confers distinct electronic properties versus the non-fluorinated phenyl analog (CAS 1706443-95-9) and altered conformational preferences versus the 2-fluoro (CAS 1706434-96-9) and 3-fluoro (CAS 1706434-99-2) positional isomers. Procuring an incorrect analog at the outset of a synthetic campaign embeds suboptimal physicochemical parameters that propagate through every downstream SAR step.

Quantitative Differentiation Evidence for 3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine vs. Analogs


Scaffold Validation: Isothiazolo[5,4-b]pyridine Core Delivers Sub-Nanomolar RIPK1 Binding Affinity

The isothiazolo[5,4-b]pyridine scaffold—the core exemplified by the target compound—has been independently validated in a hit-to-lead RIPK1 inhibitor program. The optimized lead (compound 56) containing this scaffold achieved RIPK1 binding affinity Kd = 13 nM, functional inhibition IC₅₀ = 5.8 nM, and cellular anti-necroptosis EC₅₀ = 1–5 nM in both human and mouse cells, representing >10-fold improvement over the initial hit (compound 36, EC₅₀ = 58 nM) [1]. This scaffold also demonstrated >769-fold selectivity over RIPK3 (Kd > 10,000 nM) and favorable cross-species liver microsomal stability (t₁/₂ > 90 min in human, rat, and mouse) [1]. By contrast, the isothiazolo[4,5-b]pyridine regioisomeric scaffold—when evaluated under identical GAK assay conditions—yielded no active inhibitors, confirming that the [5,4-b] fusion geometry is structurally privileged [2].

RIPK1 necroptosis kinase inhibitor isothiazolo[5,4-b]pyridine scaffold validation

C6 4-Fluorophenyl vs. Phenyl: Electronic Modulation for Downstream SAR

The 4-fluorophenyl substituent at C6 imparts predictable electronic and lipophilic modulation relative to the non-fluorinated phenyl analog (3-bromo-6-phenylisothiazolo[5,4-b]pyridine, CAS 1706443-95-9). Fluorine substitution at the para position introduces a strong electron-withdrawing inductive effect (σₚ = +0.06 Hammett constant for F vs. σₚ = 0.00 for H) while contributing minimally to steric bulk (van der Waals radius: F = 1.47 Å vs. H = 1.20 Å), making it a classic medicinal chemistry strategy to modulate target binding without altering molecular shape [1]. The 4-fluoro substitution also uniquely affects the metabolic profile: the para position on the phenyl ring is generally the primary site of CYP450-mediated oxidative metabolism; fluorine blockade at this position can improve metabolic stability, as demonstrated across multiple chemotypes in the literature [1]. This contrasts with the 2-fluoro isomer (CAS 1706434-96-9), which introduces conformational restriction via steric ortho effects, and the 3-fluoro isomer (CAS 1706434-99-2), which exerts a mixed inductive/resonance effect.

fluorophenyl electronic effects LogP modulation medicinal chemistry building block selection

Positional Isomer Differentiation: 4-Fluoro vs. 2-Fluoro vs. 3-Fluoro Phenyl Substitution

Three distinct positional isomers exist for the mono-fluorophenyl substitution at C6 of the 3-bromoisothiazolo[5,4-b]pyridine scaffold, each bearing a unique CAS number: 4-fluoro (CAS 1706454-55-8), 2-fluoro (CAS 1706434-96-9), and 3-fluoro (CAS 1706434-99-2). These isomers are chemically and biologically non-equivalent. The 4-fluoro isomer places the fluorine substituent in a para relationship to the biaryl bond, exerting a primarily inductive electronic effect with minimal steric influence. The 2-fluoro isomer introduces ortho steric congestion that can restrict rotation about the biaryl axis, potentially altering the conformational preference of the pendant aryl ring in the target binding pocket—a property exploited in atropisomeric drug design [1]. The 3-fluoro isomer presents a mixed inductive and resonance effect due to the meta relationship. In kinase inhibitor programs, the position of fluorine substitution on pendant aryl rings has been shown to differentially affect potency; for example, in the isothiazolo[4,3-b]pyridine GAK inhibitor series, the 4-fluorophenyl-substituted analog (compound 18k) was synthesized via Suzuki coupling in 85% yield using (4-fluorophenyl)boronic acid, demonstrating the synthetic tractability of this specific substitution pattern [2].

positional isomer regioisomer fluorine substitution pattern conformational effects procurement specificity

3-Bromo Synthetic Handle: Suzuki Coupling Reactivity for Diversification

The 3-bromo substituent on the isothiazolo[5,4-b]pyridine scaffold serves as a reactive handle for palladium-catalyzed cross-coupling, enabling rapid diversification at this position. Suzuki-Miyaura coupling of 3-bromoisothiazolo[5,4-b]pyridine (the core scaffold) with arylboronic acids proceeds at 80°C using Pd(PPh₃)₄ as catalyst, achieving yields of 70–92% [1]. This reactivity profile is critical because it permits late-stage functionalization at the 3-position while the 6-aryl group (4-fluorophenyl) is already installed—an advantage over procuring the unsubstituted 3-bromoisothiazolo[5,4-b]pyridine core (CAS 540492-90-8, MW 215.07) [2], which would require two sequential coupling steps to install both the C6 and C3 substituents. The pre-installed 6-(4-fluorophenyl) group eliminates one synthetic step and avoids chemoselectivity challenges in differentiating the two coupling sites.

Suzuki-Miyaura coupling palladium catalysis cross-coupling building block C-C bond formation

Drug Metabolism and Safety Profile: Class-Level hERG and CYP Favorability of the Scaffold

Advanced leads derived from the isothiazolo[5,4-b]pyridine scaffold have demonstrated favorable in vitro safety pharmacology profiles. Compound 56—a fully elaborated derivative of this scaffold—showed low inhibition of both hERG (the potassium ion channel associated with cardiac QT prolongation) and major cytochrome P450 (CYP) isoforms in standardized in vitro assays [1]. This is a non-trivial finding, as hERG liability remains one of the most common causes of preclinical candidate attrition. Additionally, compound 56 displayed excellent cross-species liver microsomal metabolic stability with half-life (t₁/₂) exceeding 90 minutes in human, rat, and mouse liver microsomes [1]. While these data reflect a fully elaborated lead compound rather than the target building block itself, they demonstrate that the core scaffold does not inherently encode toxicophoric or metabolic instability liabilities—a critical consideration when selecting a scaffold for library construction.

hERG CYP inhibition metabolic stability safety pharmacology cardiotoxicity

Optimal Application Scenarios for 3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine


Kinase-Focused Fragment and Lead-Optimization Libraries

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors should prioritize this building block for library synthesis. The isothiazolo[5,4-b]pyridine scaffold has demonstrated potent binding to RIPK1 (Kd = 13 nM, IC₅₀ = 5.8 nM) [1] and GAK (low nanomolar binding) [2], covering kinases from distinct branches of the kinome. The pre-installed 4-fluorophenyl group at C6 occupies a region of the ATP-binding pocket that typically accommodates the solvent-exposed or hydrophobic back-pocket region, while the 3-bromo handle enables Suzuki coupling (yields 70–92% under Pd(PPh₃)₄ catalysis at 80°C) [4] to explore the hinge-binding or ribose-pocket vector. This orthogonal functionalization strategy is ideal for iterative SAR exploration.

Anti-Necroptosis and Anti-Inflammatory Drug Discovery

RIPK1-mediated necroptosis is implicated in inflammatory bowel disease, psoriasis, rheumatoid arthritis, and neurodegenerative conditions. The isothiazolo[5,4-b]pyridine scaffold has produced compound 56, which blocked necroptosis in both human and mouse cells (EC₅₀ = 1–5 nM), displayed >769-fold selectivity over RIPK3, and significantly reduced hypothermia and lethal shock in a murine TNFα-induced SIRS model [1]. This compound also demonstrated excellent cross-species metabolic stability (t₁/₂ > 90 min) and favorable hERG/CYP profiles [1]. Libraries constructed from the target building block, with diversification at the 3-position, could yield novel RIPK1 inhibitors with differentiated intellectual property positions.

Antiviral Host-Targeting Agent Development (GAK Inhibition)

Cyclin G-associated kinase (GAK) is a host factor essential for hepatitis C virus (HCV) entry and assembly, and has been implicated in dengue virus and SARS-CoV-2 infection. Isothiazolo[5,4-b]pyridines were discovered as the first potent and selective GAK inhibitors, with the most active congeners displaying low nanomolar binding affinity and potent anti-HCV activity in cell-based assays [2]. These compounds function as classic type I ATP-competitive inhibitors, confirmed by co-crystallization [2]. The 4-fluorophenyl substituent on the target building block may enhance target complementarity, as analogous para-substituted aryl groups have been shown to occupy the hydrophobic back pocket of the GAK ATP-binding site. Diversification at the 3-bromo position allows exploration of the ribose pocket and solvent-exposed region.

Structure-Activity Relationship Studies of Fluorine Substitution Effects on Kinase Selectivity

Fluorine scanning is a standard tactic in medicinal chemistry to probe electronic effects on target binding and selectivity. The target compound, bearing a 4-fluorophenyl group, can be compared head-to-head with its 2-fluoro (CAS 1706434-96-9) and 3-fluoro (CAS 1706434-99-2) positional isomers after parallel diversification at the 3-position [3]. This systematic approach allows deconvolution of fluorine inductive, resonance, and steric contributions to kinase selectivity profiles. The 4-fluoro isomer places the fluorine atom in a para relationship to the biaryl bond, exerting a primarily inductive electronic effect with minimal steric perturbation—ideal for isolating electronic from conformational SAR effects. The three isomers, while sharing identical molecular formula and molecular weight, produce distinct SAR fingerprints that inform subsequent lead optimization.

Quote Request

Request a Quote for 3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.